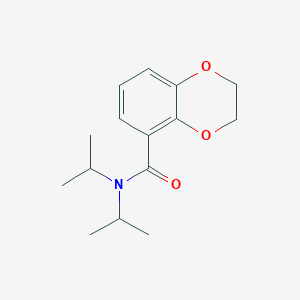
4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one, also known as BRL-15572, is a compound that has been extensively studied for its potential applications in research related to neurological disorders. It is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of drug addiction, Parkinson's disease, and schizophrenia.
作用機序
4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward and motivation, and the dopamine D3 receptor is thought to play a role in addiction and other disorders. By blocking this receptor, 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one may reduce drug-seeking behavior and improve motor function in Parkinson's disease. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of dopamine release in the brain.
Biochemical and Physiological Effects:
4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, improve motor function in animal models of Parkinson's disease, and reduce the symptoms of schizophrenia. It has also been shown to have a low potential for abuse and addiction, which is a promising feature for a drug that may be used to treat addiction.
実験室実験の利点と制限
One of the main advantages of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. It has also been shown to have a low potential for abuse and addiction, which is important for a drug that may be used to treat addiction. However, there are some limitations to the use of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. It also has poor solubility in water, which may make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research related to 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one. One area of interest is the potential use of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration schedule for this application. Another area of interest is the potential use of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one in the treatment of Parkinson's disease. Clinical trials are needed to determine the safety and efficacy of this drug in humans. Finally, further research is needed to understand the exact mechanism of action of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one and to identify any potential off-target effects.
合成法
The synthesis of 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one involves a series of chemical reactions starting with the reaction of 1-benzylpiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-ethylpiperazine-2,5-dione to produce 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one. The final product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
科学的研究の応用
4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one has been extensively studied for its potential applications in neurological disorders such as drug addiction, Parkinson's disease, and schizophrenia. It has been shown to selectively block the dopamine D3 receptor, which is involved in the reward system of the brain and is implicated in addiction and other disorders. Preclinical studies have demonstrated that 4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one can reduce drug-seeking behavior in animal models of addiction and improve motor function in animal models of Parkinson's disease. It has also shown promise in reducing the symptoms of schizophrenia, although further research is needed to confirm these findings.
特性
IUPAC Name |
4-(1-benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-17-18(23)20-10-12-22(17)19(24)16-9-6-11-21(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZJNOYWEOTUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylpiperidine-3-carbonyl)-3-ethylpiperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)




![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)

![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)


![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)
